4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Overview
Description
4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methanesulfonyl group, and a benzothiazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides . This dual action helps in reducing the neurotoxic effects associated with Alzheimer’s disease.
Comparison with Similar Compounds
4-ETHOXY-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can be compared with other benzothiazole derivatives, such as:
N-(6-METHANESULFONYL-BENZOTHIAZOL-2-YL)-3-(4-SUBSTITUTED-PIPERAZIN-1-YL)-PROPIONAMIDES: These compounds also exhibit cholinesterase inhibition and anti-amyloid aggregation properties.
3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)THIO]-N-(4-METHOXYPHENYL)PROPANAMIDE: Known for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(25(2,21)22)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYCNRRIOMCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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